molecular formula C7H12BrNO2 B1239707 2-Bromo-n-valeramide CAS No. 52533-39-8

2-Bromo-n-valeramide

Cat. No. B1239707
Key on ui cas rn: 52533-39-8
M. Wt: 222.08 g/mol
InChI Key: JOONJXABQXFMDV-UHFFFAOYSA-N
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Patent
US03954741

Procedure details

A stirred solution of 100 g. (0.55 mole) of 5-bromovaleramide, 62.4 g. (0.61 mole) of acetic anhydride, and 5.4 g. (0.055 mole) of concentrated sulfuric was heated on a steam bath under nitrogen for 1.5 hours (internal temperature 93°). The mixture was then cooled to room temperature diluted with 250 ml. of water. The resultant tan granular precipitate was collected by filtration and dissolved in 600 ml. of methylene chloride. The solution was washed with saturated sodium bicarbonate (100 ml.) and saturated brine (100 ml.), was dried (anhydrous magnesium sulfate), treated with Darco, and filtered. Hexane was added to effect crystallization which afforded 64.8 g. (53.0% yield) of N-acetyl-5-bromovaleramide melting at 88°-90° .
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0.61 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([NH2:8])=[O:7].[C:9](OC(=O)C)(=[O:11])[CH3:10]>O>[C:9]([NH:8][C:6](=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2][Br:1])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.55 mol
Type
reactant
Smiles
BrCCCCC(=O)N
Step Two
Name
Quantity
0.61 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(0.055 mole) of concentrated sulfuric was heated on a steam bath under nitrogen for 1.5 hours (internal temperature 93°)
Duration
1.5 h
ADDITION
Type
ADDITION
Details
diluted with 250 ml
FILTRATION
Type
FILTRATION
Details
The resultant tan granular precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 600 ml
WASH
Type
WASH
Details
The solution was washed with saturated sodium bicarbonate (100 ml.) and saturated brine (100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (anhydrous magnesium sulfate)
ADDITION
Type
ADDITION
Details
treated with Darco
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Hexane was added to effect crystallization which
CUSTOM
Type
CUSTOM
Details
afforded 64.8 g

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(CCCCBr)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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